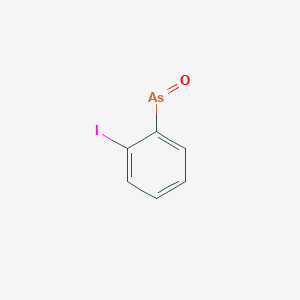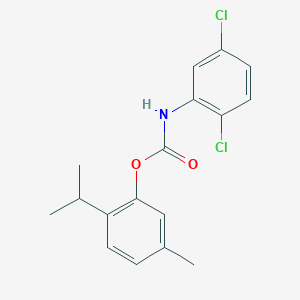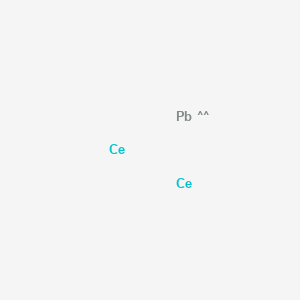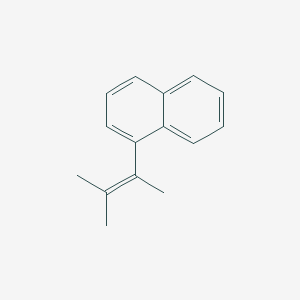
Ethanedithioamide, N,N'-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanedithioamide, N,N’-diphenyl- is an organic compound with the molecular formula C14H12N2S2 It is known for its unique structure, which includes two phenyl groups attached to a central ethane backbone with dithioamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanedithioamide, N,N’-diphenyl- can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide, followed by oxidation. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Ethanedithioamide, N,N’-diphenyl- often involves large-scale batch reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanedithioamide, N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the dithioamide groups to thiol groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethanedithioamide, N,N’-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethanedithioamide, N,N’-diphenyl- exerts its effects involves interactions with various molecular targets. The dithioamide groups can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. The phenyl groups contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Ethanedithioamide, N,N’-dimethyl-: This compound has methyl groups instead of phenyl groups, resulting in different chemical properties and applications.
Dithiooxamide: Lacks the phenyl groups, making it less lipophilic and altering its reactivity.
Thioacetamide: Contains a single thioamide group, leading to distinct chemical behavior.
Uniqueness
Ethanedithioamide, N,N’-diphenyl- is unique due to its combination of phenyl and dithioamide groups, which confer specific chemical reactivity and potential for diverse applications. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound in research and industry.
Propiedades
Número CAS |
6244-74-2 |
|---|---|
Fórmula molecular |
C14H12N2S2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
N,N'-diphenylethanedithioamide |
InChI |
InChI=1S/C14H12N2S2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18) |
Clave InChI |
MGSYJQOVDPNHSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)C(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole](/img/structure/B14722634.png)

![1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene)](/img/structure/B14722645.png)



![1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14722687.png)



![2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride](/img/structure/B14722705.png)
![1-[(3,4-Dimethoxyphenyl)methylideneamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14722706.png)

![17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14722713.png)
